Sodium4-aminonaphthalene-1,5-disulfonate
Description
Sodium 4-aminonaphthalene-1,5-disulfonate (CAS No. 117-55-5) is a sulfonated aromatic compound with the molecular formula C₁₀H₉NO₆S₂ and a molecular weight of 303.31 g/mol . It features an amino group at the 4-position and sulfonate groups at the 1- and 5-positions of the naphthalene ring. This structural arrangement confers unique physicochemical properties, making it valuable in industrial synthesis (e.g., as a precursor to Chicago acid) and pharmaceutical applications (e.g., in salt forms for drug formulations) .
Properties
CAS No. |
83732-82-5 |
|---|---|
Molecular Formula |
C10H7NNa2O6S2 |
Molecular Weight |
347.3 g/mol |
IUPAC Name |
disodium;4-aminonaphthalene-1,5-disulfonate |
InChI |
InChI=1S/C10H9NO6S2.2Na/c11-7-4-5-8(18(12,13)14)6-2-1-3-9(10(6)7)19(15,16)17;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 |
InChI Key |
QJEOKSBCNIUFDS-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The process begins with 1-nitronaphthalene undergoing simultaneous reduction and sulfonation in the presence of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅). The nitro group (-NO₂) is reduced to an amino group (-NH₂), while sulfonic acid groups (-SO₃H) are introduced at the 1- and 5-positions of the naphthalene ring. The overall reaction can be conceptualized as:
Subsequent neutralization with sodium carbonate (Na₂CO₃) converts the sulfonic acid groups to sodium sulfonate salts.
Optimized Process Parameters
Key parameters from the patent include:
| Parameter | Optimal Range | Purpose |
|---|---|---|
| Temperature | 108–114°C | Ensures complete reduction-sulfonation |
| Reaction Time | 6–9 hours | Balances conversion and energy use |
| Solvent System | NMP/Ethylene Glycol | Enhances reagent solubility |
| NaHSO₃:Substrate Ratio | 2.1:1 to 2.7:1 (w/w) | Minimizes excess reagent waste |
| pH During Acidification | 1–2 | Precipitates intermediate effectively |
Reduction-Sulfonation
Cooling and Desalting
Acidification
Neutralization
Crystallization
-
Concentrate solution under reduced pressure.
-
Cool to 10°C for crystallization.
-
Isolate product via vacuum filtration, achieving 99.1–99.4% purity.
Sulfonation of 4-Aminonaphthalene
An alternative route involves direct sulfonation of 4-aminonaphthalene, though this method is less common due to challenges in controlling sulfonation position selectivity.
Reaction Conditions
| Parameter | Value |
|---|---|
| Sulfonating Agent | Oleum (20–30% SO₃) |
| Temperature | 150–160°C |
| Time | 8–12 hours |
Limitations
-
Produces regioisomeric mixtures requiring complex purification.
-
Lower overall yields (68–72%) compared to reduction-sulfonation method.
-
Generates corrosive waste streams from excess oleum.
Comparative Analysis of Methods
| Metric | Reduction-Sulfonation | Direct Sulfonation |
|---|---|---|
| Yield | 82–85% | 68–72% |
| Purity | ≥99.1% | 90–93% |
| Reaction Steps | 5 | 3 |
| Wastewater Volume (L/kg) | 12–15 | 25–30 |
| Energy Consumption (kWh/kg) | 8.2 | 14.7 |
The reduction-sulfonation method demonstrates superior atom economy (76.4% vs. 63.8%) and reduced environmental impact, making it the industrially preferred route.
Critical Process Considerations
Solvent Selection
The patent specifies using mixed solvents (NMP + ethylene glycol) to:
Batch vs. Continuous Addition
Adding sodium metabisulfite in 3–6 batches:
Recycling of Filtrate 2
The process recycles Filtrate 2 (from acidification step) as reaction solvent for subsequent batches:
Scalability and Industrial Adaptation
A pilot-scale trial (100 kg batch) demonstrated:
Chemical Reactions Analysis
Types of Reactions
Sodium4-aminonaphthalene-1,5-disulfonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced further to form different amine derivatives.
Substitution: The sulfonic acid groups can participate in substitution reactions to form various sulfonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are commonly used.
Substitution: Reagents like alkyl halides and alcohols are used for substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Various amine derivatives.
Substitution: Sulfonate esters.
Scientific Research Applications
Sodium4-aminonaphthalene-1,5-disulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is used in biochemical assays and as a staining agent.
Medicine: It has potential therapeutic applications due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of Sodium4-aminonaphthalene-1,5-disulfonate involves its interaction with molecular targets such as enzymes and receptors. The amino and sulfonic acid groups enable the compound to form strong interactions with these targets, leading to various biochemical effects. The pathways involved include enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Supramolecular Chemistry
Several naphthalene-1,5-disulfonate salts with substituted ammonium cations have been studied for their supramolecular interactions:
Key Insights :
Pharmaceutical and Industrial Derivatives
Thiamine Naphthalene-1,5-Disulfonate
- Molecular Formula : C₁₂H₁₇N₄OS·C₁₀H₇O₆S₂ (MW = 515.51 g/mol) .
- Properties : Used as a food additive (vitamin B1 derivative) with enhanced stability compared to thiamine hydrochloride .
Beclotiamine Naphthalene-1,5-Disulfonate
- Molecular Formula : C₂₂H₂₄Cl₂N₄O₆S₃ (MW = 607.55 g/mol) .
- Application : A veterinary coccidiostat with a higher molecular weight and lower solubility compared to the sodium salt .
8-Amino-1,5-Naphthalenedisulfonic Acid Monosodium Salt
Physicochemical Properties
| Property | Sodium 4-Amino-1,5-NDS | Thiamine 1,5-NDS | 8-Amino-1,5-NDS Monosodium Salt | Bis(3-methyl-anilinium) 1,5-NDS |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 303.31 | 515.51 | 325.29 | 522.56 |
| Solubility in Water | High (inferred) | 0.06 g/100 mL | Moderate | Low (organic cations) |
| Key Applications | Industrial synthesis | Food additive | Chemical reagent | Supramolecular materials |
| Stability | Stable at room temperature | Heat-sensitive | Stable | Stable in crystalline form |
Functional Differences
- Sodium 4-Amino-1,5-NDS: Preferred in aqueous reactions due to high solubility; used as a synthetic intermediate .
- Cationic Salts (e.g., Bis(3-methyl-anilinium)) : Tailored for crystal engineering applications, leveraging hydrogen-bonding networks .
- Halogenated Derivatives (e.g., Bis(2,6-diamino-4-chloropyrimidin-1-ium)): Exhibit halogen bonding, enhancing structural stability in pharmaceuticals .
Q & A
Q. What are the standard methods for synthesizing Sodium 4-aminonaphthalene-1,5-disulfonate, and how is its purity validated?
Sodium 4-aminonaphthalene-1,5-disulfonate is typically synthesized via sulfonation of naphthalene derivatives followed by amination. A common approach involves reacting naphthalene with sulfonating agents (e.g., SO₃) under controlled temperature and pressure, followed by neutralization with sodium hydroxide . Purity validation employs techniques like reverse-phase HPLC (e.g., using a Newcrom R1 column with acetonitrile/water/phosphate mobile phases) and elemental analysis . X-ray crystallography is also used to confirm structural integrity, as demonstrated in related naphthalene disulfonate salts .
Q. How is the structural conformation of Sodium 4-aminonaphthalene-1,5-disulfonate determined in crystalline states?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, in bis(3-aminopropan-1-aminium) naphthalene-1,5-disulfonate dihydrate, SCXRD revealed a centrosymmetric anion with elongated S–O bonds participating in hydrogen-bonded networks (N–H···O and O–H···O interactions). Refinement parameters (e.g., R-factor < 0.05) and software like SHELXL ensure accuracy .
Q. Which analytical techniques are most effective for quantifying Sodium 4-aminonaphthalene-1,5-disulfonate in complex matrices?
Capillary electrophoresis (CE) with LiOH/NaOH-based background electrolytes and UV detection is effective due to the compound’s strong UV absorption and high solubility. HPLC with ion-pairing agents (e.g., sodium pentane-1,5-disulfonate) enhances separation efficiency for sulfonated analytes . Mass spectrometry (MS) coupled with CE or HPLC provides additional specificity for trace analysis .
Advanced Research Questions
Q. How do anion-π interactions influence the self-assembly of Sodium 4-aminonaphthalene-1,5-disulfonate with macrocyclic receptors?
Studies on naphthalene-1,5-disulfonate and bismacrocyclic hosts revealed that anion-π interactions drive oligomerization. Techniques like ¹H NMR titrations, diffusion-ordered spectroscopy (DOSY), and dynamic light scattering (DLS) showed concentration-dependent aggregation. The sulfonate groups’ charge density and naphthalene’s π-system enable stable host-guest complexes, critical for designing functional supramaterials .
Q. What methodological optimizations are required for high-throughput HPLC analysis of Sodium 4-aminonaphthalene-1,5-disulfonate derivatives?
Key parameters include:
- Mobile phase : Acetonitrile/water with 0.1% phosphoric acid (or formic acid for MS compatibility) to enhance peak symmetry .
- Column selection : Sub-3 µm particle columns (e.g., Newcrom R1) for rapid UPLC separations .
- Temperature control : Elevated temperatures (30–40°C) reduce viscosity and improve resolution.
- Internal standards : Naphthalene-1,5-disulfonate itself can serve as an internal standard in CE due to its stable electrophoretic mobility at high pH .
Q. Why is Sodium 4-aminonaphthalene-1,5-disulfonate a suitable internal standard in electrophoretic separations of polyoxometalates?
Its fully deprotonated state at pH > 12 ensures consistent mobility, while its UV activity and non-reactivity with analytes like HₓNb₆O₁₉^(x−8) make it ideal for normalization. The sulfonate groups’ charge prevents co-migration with most anions, ensuring baseline separation .
Q. How do hydrogen-bonding networks in Sodium 4-aminonaphthalene-1,5-disulfonate salts affect their stability in aqueous environments?
Crystal structures of salts like bis(butan-1-aminium) naphthalene-1,5-disulfonate show R₄⁴(12) hydrogen-bonded dimers, where N–H···O interactions between sulfonate O atoms and ammonium groups create 3D networks. These networks enhance thermal stability and solubility, critical for applications in ion-exchange materials .
Q. What challenges arise in synthesizing Sodium 4-aminonaphthalene-1,5-disulfonate with high regioselectivity, and how are they addressed?
Competing sulfonation at alternative naphthalene positions (e.g., 1,3 or 2,6) is a major issue. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
